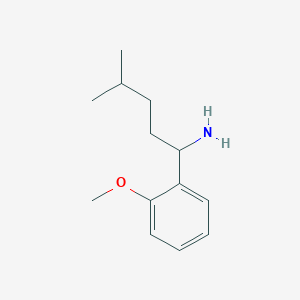
4-Ethoxy-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-methylbutan-2-ol is an organic compound belonging to the class of secondary alcohols It is characterized by the presence of an ethoxy group and a methyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-ol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), ethyl iodide (C2H5I)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Various substituted alcohols
Scientific Research Applications
4-Ethoxy-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methylbutan-2-ol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cell membranes or interfering with enzyme activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
3-Methylbutan-2-ol: A secondary alcohol with similar structural features but lacking the ethoxy group.
2-Ethoxy-3-methylpentane: A compound with a longer carbon chain and similar functional groups.
2-Methylbutan-2-ol: Another secondary alcohol with a different substitution pattern.
Uniqueness: 4-Ethoxy-3-methylbutan-2-ol is unique due to the presence of both an ethoxy group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
4-ethoxy-3-methylbutan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-4-9-5-6(2)7(3)8/h6-8H,4-5H2,1-3H3 |
InChI Key |
XSRLUMGWTFDJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277124.png)
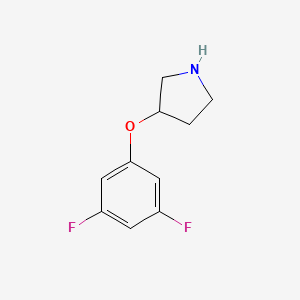

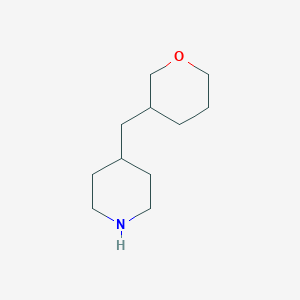

![N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13277158.png)
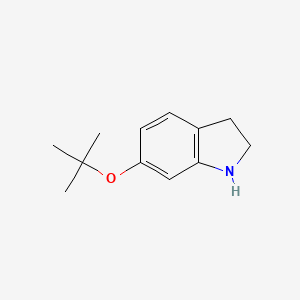
![(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13277175.png)
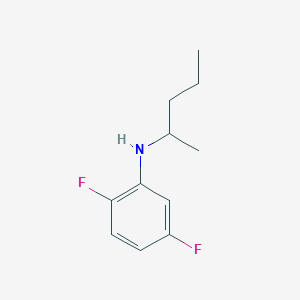
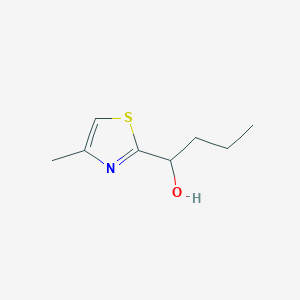
amine](/img/structure/B13277183.png)
